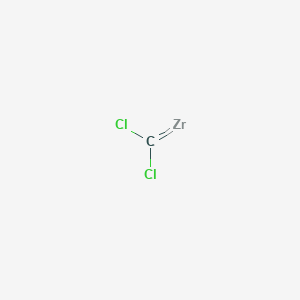
(Dichloromethylidene)zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dichloromethylidene)zirconium is a chemical compound that features a zirconium atom bonded to a dichloromethylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)zirconium typically involves the reaction of zirconium tetrachloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as:
ZrCl4+CH2Cl2→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions: (Dichloromethylidene)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.
Substitution: The dichloromethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides are common reducing agents.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various substituted zirconium compounds
科学的研究の応用
(Dichloromethylidene)zirconium has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials, including ceramics and coatings.
作用機序
The mechanism of action of (Dichloromethylidene)zirconium involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial for its catalytic activity and other applications.
類似化合物との比較
Zirconium Tetrachloride (ZrCl₄): A common precursor in the synthesis of zirconium compounds.
Zirconium Dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium Halides: Including zirconium dichloride and zirconium tetrafluoride, which have distinct chemical properties and applications.
Uniqueness: (Dichloromethylidene)zirconium is unique due to its specific bonding arrangement and reactivity
特性
CAS番号 |
137744-15-1 |
|---|---|
分子式 |
CCl2Zr |
分子量 |
174.14 g/mol |
IUPAC名 |
dichloromethylidenezirconium |
InChI |
InChI=1S/CCl2.Zr/c2-1-3; |
InChIキー |
SFCAOIWKNMZXRX-UHFFFAOYSA-N |
正規SMILES |
C(=[Zr])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
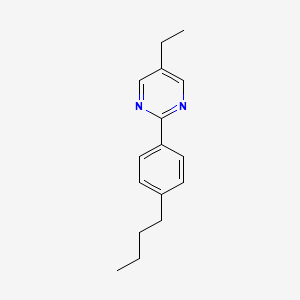
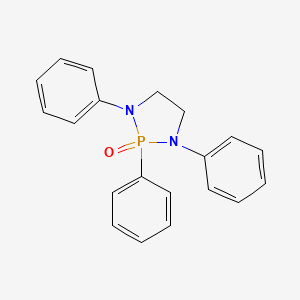
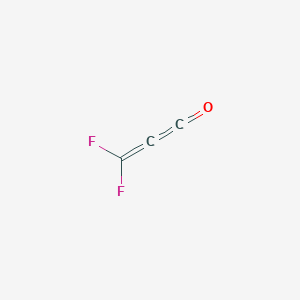

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
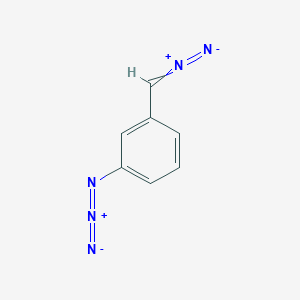
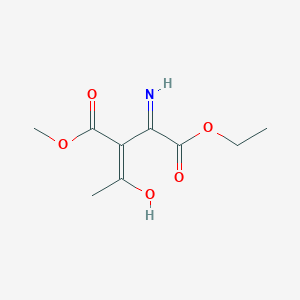

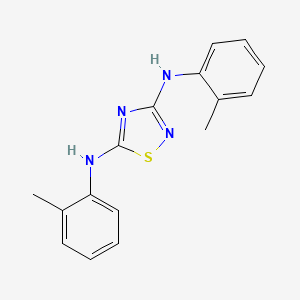
silane](/img/structure/B14288743.png)
